molecular formula C44H36O13 B1160462 Mulberrofuran G pentaacetate

Mulberrofuran G pentaacetate

Cat. No.: B1160462
M. Wt: 772.7 g/mol
InChI Key: PZJAGFOPTXHQNJ-UHFFFAOYSA-N
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Description

Natural Occurrence and Botanical Sources

This compound is derived from mulberrofuran G, a naturally occurring phenolic compound that demonstrates widespread distribution across multiple species within the Moraceae family. The primary botanical source for the parent compound mulberrofuran G is Morus alba, commonly known as white mulberry, where it is predominantly found in the root bark tissues. This species has served as the principal source for isolation and subsequent chemical modification to produce the pentaacetate derivative. The natural occurrence of mulberrofuran G extends beyond Morus alba to include several other important species within the genus, demonstrating the compound's taxonomic significance within this plant family.

Morus mongolica represents another significant source of mulberrofuran G, with comprehensive phytochemical analyses revealing its presence alongside numerous other bioactive compounds. The root bark and stem bark of Morus mongolica have yielded mulberrofuran G through systematic extraction and purification procedures, indicating that the compound's biosynthesis is conserved across different Morus species. Additionally, Morus nigra, the black mulberry, has been documented as containing mulberrofuran G, further supporting the compound's widespread distribution within the genus. The occurrence in Morus nigra is particularly noteworthy given this species' distinct geographical distribution and different traditional applications compared to other mulberry species.

The botanical sources extend beyond the Morus genus to include Broussonetia papyrifera, commonly known as paper mulberry, which belongs to the same Moraceae family. This broader taxonomic distribution suggests that the biosynthetic pathways responsible for mulberrofuran G production represent conserved metabolic processes within the Moraceae family. Morus lhou has also been identified as a natural source, adding to the growing list of species that produce this bioactive compound. The identification of multiple botanical sources provides valuable insights into the evolutionary conservation of the biosynthetic machinery required for mulberrofuran G production and offers multiple avenues for sustainable sourcing of raw materials for pentaacetate derivative synthesis.

Species Plant Part Family Geographic Distribution Reference
Morus alba Root bark Moraceae Asia, Europe, North America
Morus mongolica Root bark, stem bark Moraceae Mongolia, Northern China
Morus nigra Root bark Moraceae Southwestern Asia
Morus lhou Root bark Moraceae Asia
Broussonetia papyrifera Root bark Moraceae East Asia, Pacific Islands

Historical Context in Traditional Medicine

The historical utilization of Morus alba and related species in traditional medicine systems provides crucial context for understanding the therapeutic potential of this compound. In traditional Chinese medicine, the root bark of Morus alba, known as "sang bai pi," has been employed for centuries to treat respiratory conditions, particularly those characterized by cough, wheezing, and excessive phlegm production. The traditional practitioners recognized the cooling and bitter properties of the root bark, attributing its therapeutic effects to its ability to clear heat and transform phlegm according to traditional Chinese medical theory. This historical application directly relates to modern research findings regarding the anti-inflammatory and respiratory benefits associated with compounds derived from mulberry root bark.

The traditional medicine systems of various Asian cultures have documented extensive therapeutic applications for different parts of the mulberry tree, creating a comprehensive framework for understanding the plant's medicinal value. The fruits of Morus alba have traditionally been used as analgesic, anthelmintic, antibacterial, anti-rheumatic, diuretic, hypotensive, and hypoglycemic agents, demonstrating the broad spectrum of therapeutic properties attributed to mulberry-derived compounds. The leaves have been employed as cooling agents and antipyretics, while the root bark has been specifically utilized for treating respiratory infections and inflammatory conditions. This traditional knowledge base has provided valuable guidance for modern phytochemical research and has helped identify promising compounds like mulberrofuran G for further development.

Traditional Chinese medicine texts have specifically highlighted the use of Morus alba root bark for treating conditions involving "hot phlegm," a concept that correlates with modern understanding of inflammatory respiratory conditions. The traditional preparation methods often involved decoctions and extracts that would have contained mulberrofuran G along with other bioactive compounds, suggesting that the therapeutic effects observed in traditional practice may have been partially attributable to this specific phenolic compound. The historical context also reveals that traditional practitioners understood the importance of proper processing and preparation methods, knowledge that has informed modern extraction and purification techniques used in the development of standardized this compound preparations.

Recent studies have validated many traditional applications through modern scientific methods, demonstrating that traditional medicine knowledge can provide valuable insights for contemporary drug development. The correlation between traditional uses and modern pharmacological findings supports the continued investigation of this compound as a therapeutic agent. Traditional medicine practitioners' recognition of the diuretic effects of mulberry root bark, for example, has been confirmed through modern pharmacological studies showing marked diuretic effects through increased excretion of water, sodium chloride, and potassium. This validation of traditional knowledge enhances confidence in the therapeutic potential of this compound and supports its development as a modern pharmaceutical agent.

Significance in Modern Phytochemistry

This compound occupies a position of considerable significance within modern phytochemistry due to its unique structural characteristics and diverse biological activities that exemplify the potential of chemically modified natural products. The compound represents an important example of how acetylation can enhance the pharmacological properties of naturally occurring phenolic compounds, making it a valuable model for understanding structure-activity relationships in natural product chemistry. Modern phytochemical research has demonstrated that this compound exhibits dual inhibitory activity against protein tyrosine phosphatase 1B and alpha-glucosidase, positioning it as a promising therapeutic candidate for metabolic disorders including diabetes and obesity. This dual mechanism of action represents a significant advancement in the development of multitarget therapeutic agents derived from natural sources.

The compound's anti-hepatitis B virus activity has garnered considerable attention within the antiviral research community, particularly given the ongoing need for new therapeutic approaches to viral hepatitis. Modern analytical techniques have enabled detailed characterization of the compound's antiviral mechanisms, revealing specific molecular targets and pathways involved in its therapeutic effects. Additionally, the compound demonstrates protective effects against ischemic injury-induced cell death, indicating potential applications in neuroprotection and cardiovascular medicine. These diverse biological activities highlight the compound's significance as a lead structure for drug development and demonstrate the value of systematic chemical modification of natural products.

Advanced spectroscopic and chromatographic methods have enabled comprehensive structural characterization of this compound, providing detailed insights into its molecular architecture and conformational properties. The development of validated analytical methods for quantification of the compound in biological matrices has facilitated pharmacokinetic studies and bioavailability assessments, contributing to a more complete understanding of its therapeutic potential. Modern synthetic chemistry approaches have also enabled the development of efficient protocols for preparing the pentaacetate derivative from the parent compound, supporting both research applications and potential commercial development.

The significance of this compound in modern phytochemistry extends to its role as a research tool for understanding the biosynthesis and metabolism of complex phenolic compounds in plants. Comparative studies across different Morus species have revealed variations in compound production and distribution, providing insights into the evolutionary and ecological factors that influence secondary metabolite biosynthesis. The compound also serves as a valuable reference standard for quality control and standardization of mulberry-derived herbal products, supporting the development of evidence-based traditional medicine practices.

Biological Activity Target/Mechanism Potential Application Research Status Reference
PTP1B Inhibition Protein Tyrosine Phosphatase 1B Diabetes, Obesity Active Research
Alpha-glucosidase Inhibition Carbohydrate Metabolism Diabetes Management Active Research
Anti-hepatitis B Activity Viral Replication Antiviral Therapy Preclinical Studies
Neuroprotection Ischemic Injury Prevention Neurological Disorders Early Research
Anti-inflammatory Multiple Pathways Inflammatory Conditions Active Research

Properties

IUPAC Name

[2-[7,17-diacetyloxy-1-(2,4-diacetyloxyphenyl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,10,14(19),15,17-heptaen-5-yl]-1-benzofuran-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36O13/c1-21-13-33-32-11-9-30(51-23(3)46)19-38(32)56-44(35-12-10-31(52-24(4)47)20-39(35)53-25(5)48)43(33)34(14-21)42-40(54-26(6)49)16-28(17-41(42)57-44)36-15-27-7-8-29(50-22(2)45)18-37(27)55-36/h7-12,14-20,33-34,43H,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJAGFOPTXHQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C3C(C1)C4=C(C=C(C=C4)OC(=O)C)OC3(OC5=C2C(=CC(=C5)C6=CC7=C(O6)C=C(C=C7)OC(=O)C)OC(=O)C)C8=C(C=C(C=C8)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

772.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Steps

  • Core Structure Assembly : The benzofuran and chromene moieties are constructed via acid-catalyzed cyclization of prenylated phenolic precursors.

  • Selective Acetylation : Free hydroxyl groups on the mulberrofuran G backbone are acetylated using acetic anhydride in pyridine or DMAP-catalyzed conditions.

  • Purification : Reverse-phase HPLC or recrystallization isolates the pentaacetate derivative.

Yield and Optimization

Reported synthetic yields exceed 95% for the acetylation step, though total yield from initial precursors remains unspecified. Challenges include steric hindrance during late-stage acetylation and epimerization risks at chiral centers.

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsPurpose
CyclizationH2SO4, CH2Cl2, 0°CBenzofuran formation
AcetylationAc2O, DMAP, rt, 12hHydroxyl protection
PurificationC18 HPLC, MeCN/H2O gradientIsolate pentaacetate

Biotechnological Approaches

Recent advances in metabolic engineering propose microbial or plant cell culture systems for sustainable production.

Microbial Biosynthesis

Engineered Saccharomyces cerevisiae strains expressing Morus alba cytochrome P450 enzymes could theoretically biosynthesize the mulberrofuran core. Post-fermentation acetylation via immobilized lipases may then yield the pentaacetate. However, heterologous expression of plant-specific prenyltransferases remains a technical hurdle.

Hairy Root Cultures

Agrobacterium rhizogenes-induced hairy root cultures of M. alba produce secondary metabolites at higher titers than wild-type plants. Elicitors like methyl jasmonate enhance mulberrofuran production, though acetylation would require in vitro processing.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYieldScalabilityCost Efficiency
Natural ExtractionLow (~0.1%)LimitedHigh
Chemical SynthesisHigh (>95%)HighModerate
BiotechnologicalTheoreticalModerateLow (R&D phase)

Natural extraction suits small-scale research, while synthesis dominates industrial applications despite high reagent costs. Biotechnological methods, though promising, lack demonstrated feasibility for this compound.

Chemical Reactions Analysis

Types of Reactions

Mulberrofuran G pentaacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of Mulberrofuran G, such as hydroquinones and substituted derivatives with different functional groups .

Scientific Research Applications

Antiviral Properties

SARS-CoV-2 Inhibition

Recent studies have highlighted the efficacy of mulberrofuran G pentaacetate in preventing SARS-CoV-2 infection. Research indicates that this compound inhibits the interaction between the spike protein of the virus and the human angiotensin-converting enzyme 2 receptor, which is crucial for viral entry into host cells. The half-maximal inhibitory concentration (IC50) for this interaction was found to be approximately 10.23 µM, demonstrating significant antiviral activity at relatively low concentrations .

Mechanism of Action

The mechanism involves blocking the spike S1 receptor-binding domain from binding to ACE2, thereby preventing viral entry. Kinetic analyses suggest that this compound has a strong affinity for both the spike protein and ACE2 receptor, with dissociation constants (Kd) indicating effective binding properties . The compound's ability to inhibit clinical isolates of SARS-CoV-2 further underscores its potential as a therapeutic agent against COVID-19.

Antioxidant Activity

Free Radical Scavenging

This compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress associated with various diseases. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

Cell Viability Studies

In vitro studies demonstrate that treatment with this compound can enhance cell viability in models subjected to oxidative stress, suggesting its potential use as a protective agent in cellular environments prone to oxidative damage .

Anti-inflammatory Effects

Cytokine Modulation

The compound has been investigated for its anti-inflammatory properties, particularly its ability to modulate cytokine production in inflammatory pathways. Research indicates that this compound can reduce levels of pro-inflammatory cytokines, which may have implications for treating inflammatory diseases .

Clinical Implications

Given its dual role as an antioxidant and anti-inflammatory agent, this compound may be beneficial in managing conditions such as arthritis and other inflammatory disorders.

Potential in Cancer Therapy

Inhibition of Tumor Growth

Emerging studies suggest that this compound may possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. This effect is hypothesized to be mediated through its antioxidant and anti-inflammatory activities, which are known to influence cancer progression .

Molecular Pathways

Research into the molecular mechanisms reveals that this compound may affect signaling pathways involved in cell growth and survival, presenting a promising avenue for further investigation in cancer therapeutics .

Summary Table of Applications

Application AreaMechanism/EffectReferences
AntiviralInhibits SARS-CoV-2 spike protein binding
AntioxidantScavenges free radicals; protects against oxidative stress
Anti-inflammatoryReduces pro-inflammatory cytokines
Cancer therapyInhibits tumor growth; induces apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The acetylation of Mulberrofuran G pentaacetate distinguishes it from non-acetylated analogs and other phenolic compounds in the Morus genus. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight Source Key Features Solubility
This compound C₄₄H₃₆O₁₃ 772.8 Morus alba root bark Five acetyl groups, three chiral centers DMSO, organic solvents
Mulberrofuran G C₃₄H₂₆O₈ 562.6 Morus alba Non-acetylated, hydroxyl-rich Limited solubility
Kuwanon H C₄₀H₃₄O₁₀ 698.7 Morus alba Chalcone-prenylphenol adduct, anti-HIV Ethanol, DMSO
Morusin C₂₅H₂₄O₆ 420.5 Morus alba Flavonoid, anti-inflammatory Ethanol
Caraganaphenol A C₅₆H₄₂O₁₃ 923.0 Caragana species Dimeric chalcone, high molecular weight DMSO
  • Acetylation Impact: The five acetate groups in this compound reduce polarity compared to non-acetylated analogs like Mulberrofuran G, improving its solubility in organic solvents . This modification may also shield reactive hydroxyl groups, enhancing stability during storage .
  • Chirality and Bioactivity: The chiral centers in this compound are critical for binding to biological targets. Non-acetylated analogs like Kuwanon P and Albafuran C exhibit lower IC₅₀ values (0.5–1.2 μM) against ADAMTS1 due to reduced steric hindrance from hydroxyl groups .

Pharmacological Activities

Table 2: Comparative Pharmacological Profiles
Compound Anti-HIV Activity Anticancer Activity Anti-Inflammatory Activity Key References
This compound Not reported Not directly tested Not reported
Mulberrofuran G Moderate (EC₅₀: 12 μM) Yes (via apoptosis) Yes (COX-2 inhibition)
Kuwanon H Strong (EC₅₀: 2.5 μM) Yes Moderate
Morusin Weak (EC₅₀: 25 μM) Yes (breast cancer) Strong
  • Anti-HIV Activity: Non-acetylated compounds like Kuwanon H and Mulberrofuran G show direct anti-HIV activity by inhibiting viral entry or replication . The pentaacetate derivative is primarily used as a reference standard, and its bioactivity remains understudied.
  • Anticancer Potential: Morusin and Kuwanon H induce apoptosis in cancer cells via mitochondrial pathways . The acetylation in this compound may limit cellular uptake, reducing efficacy unless deacetylated in vivo.

Biological Activity

Mulberrofuran G pentaacetate, a derivative of the bioactive compound mulberrofuran G extracted from the root barks of Morus alba (mulberry), has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a phenolic compound characterized by multiple acetyl groups that enhance its solubility and bioactivity. Its structure contributes to its ability to interact with various biological targets, making it a subject of interest in pharmacological research.

Biological Activities

1. Antiviral Activity

This compound has shown significant antiviral properties, particularly against SARS-CoV-2. Research indicates that it effectively inhibits the interaction between the spike protein of the virus and the ACE2 receptor, which is crucial for viral entry into human cells. The IC50 value for this inhibition was reported to be approximately 10.23 μM, demonstrating its potential as an antiviral agent .

2. Antioxidant Effects

The compound exhibits strong antioxidant activity, which is essential for protecting cells from oxidative stress. Studies have demonstrated that this compound can scavenge free radicals and enhance the antioxidant defense system in cells, thereby reducing oxidative damage .

3. Hepatitis B Virus Inhibition

This compound has been identified as an inhibitor of hepatitis B virus (HBV) replication. It operates through multiple pathways, including modulation of cellular signaling involved in viral replication and immune response .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Interaction : By binding to the ACE2 receptor, it prevents SARS-CoV-2 from entering cells, thus blocking viral infection.
  • Antioxidant Pathways : It enhances the expression of antioxidant enzymes, contributing to cellular protection against oxidative stress.
  • Inhibition of Viral Enzymes : The compound inhibits key enzymes involved in HBV replication, thereby reducing viral load in infected cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • SARS-CoV-2 Study : A recent study demonstrated that treatment with this compound significantly reduced viral load in Vero cells infected with SARS-CoV-2. The compound's ability to block viral entry was confirmed through both in vitro assays and computational docking studies .
  • Hepatitis B Study : Another investigation reported that this compound inhibited HBV replication in HepG2.2.15 cells, with a notable reduction in surface antigen levels observed after treatment .

Data Tables

Biological Activity IC50 Value (μM) Mechanism
SARS-CoV-2 Inhibition10.23ACE2 Receptor Blocking
Antioxidant ActivityN/AFree Radical Scavenging
HBV InhibitionN/AViral Enzyme Inhibition

Q & A

Q. What are the key structural features and natural sources of Mulberrofuran G pentaacetate?

this compound (C₄₄H₃₆O₁₃, MW 772.8) is a phenolic compound derived from the root bark of Morus alba (white mulberry). Its structure includes a furan ring system with five acetylated hydroxyl groups, critical for its stability and bioactivity. Standardized extracts (≥98% purity) are typically isolated via column chromatography and characterized using NMR and HPLC-MS .

Q. Which analytical methods are recommended for confirming the purity and identity of this compound?

  • HPLC-DAD/UV : Use reverse-phase C18 columns with acetonitrile-water gradients to assess purity (≥98%).
  • NMR spectroscopy : Confirm acetyl group positions via ¹H and ¹³C NMR (e.g., acetyl proton signals at δ 2.0–2.3 ppm).
  • Mass spectrometry : High-resolution ESI-MS in positive ion mode for molecular ion verification (m/z 773.3 [M+H]⁺) .

Q. How does the acetylated form of Mulberrofuran G enhance its utility in biological studies compared to non-acetylated derivatives?

Acetylation improves solubility in organic solvents (e.g., DMSO, methanol) and enhances metabolic stability, making it suitable for in vitro assays. Non-acetylated forms may require derivatization for comparable bioavailability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

  • Purity validation : Ensure batch-to-batch consistency via HPLC and NMR to rule out impurities as confounding factors.
  • Assay standardization : Use cell lines with validated sensitivity (e.g., HepG2 for cytotoxicity studies) and include positive controls (e.g., doxorubicin for anticancer assays).
  • Dose-response curves : Address non-linear pharmacokinetics by testing multiple concentrations (e.g., 1–100 μM) .

Q. How can researchers optimize the synthetic protocol for this compound to improve yield and scalability?

  • Acetylation conditions : Use acetic anhydride in pyridine (1:5 molar ratio) at 50°C for 12 hours.
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product.
  • Yield enhancement : Introduce microwave-assisted acetylation (30 minutes, 80°C) to reduce reaction time .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound, and how can they be addressed?

  • Challenge : Overlapping bioactivities due to multiple acetyl groups.
  • Solution : Synthesize selectively deacetylated analogs (e.g., mono- or di-acetylated derivatives) and compare their activities using assays like NF-κB inhibition or ROS scavenging.
  • Computational modeling : Use docking studies to predict interactions with targets like COX-2 or PI3K .

Q. What methodologies are suitable for studying the pharmacokinetics of this compound in preclinical models?

  • Bioavailability : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) in rodent models, with plasma analysis via LC-MS/MS.
  • Metabolite profiling : Identify phase I/II metabolites using liver microsomes and UPLC-QTOF-MS.
  • Tissue distribution : Radiolabel the compound (³H or ¹⁴C) for autoradiography in organs .

Data Presentation Guidelines

  • Tables : Include purity, solubility, and IC₅₀ values (see example below).

    ParameterValueMethod
    Purity≥98%HPLC (UV 254 nm)
    Solubility (DMSO)50 mg/mLGravimetric analysis
    IC₅₀ (HepG2)12.3 ± 1.5 μMMTT assay
  • Figures : Use dose-response curves for bioactivity and chromatograms for structural validation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.